molecular formula C25H31N3O2 B5567496 N-[3-(diethylamino)propyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide

N-[3-(diethylamino)propyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B5567496
M. Wt: 405.5 g/mol
InChI Key: UMSJQJNFTMEUFM-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide is an organic compound with a complex structure that includes a quinoline core, an ethoxyphenyl group, and a diethylamino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide typically involves multiple steps. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or other quinoline-forming reactions. The ethoxyphenyl group is then introduced via electrophilic aromatic substitution. The diethylamino propyl chain is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylamino)propyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[3-(diethylamino)propyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism by which N-[3-(diethylamino)propyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide
  • N-[3-(diethylamino)propyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide
  • N-[3-(diethylamino)propyl]-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Uniqueness

N-[3-(diethylamino)propyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2/c1-4-28(5-2)16-10-15-26-25(29)22-18-24(27-23-14-8-7-13-21(22)23)19-11-9-12-20(17-19)30-6-3/h7-9,11-14,17-18H,4-6,10,15-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSJQJNFTMEUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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